2-methoxyphenyl 2-ethylbutanoate
Description
2-Methoxyphenyl 2-ethylbutanoate is an ester derivative characterized by a 2-methoxyphenyl group linked via an ester bond to 2-ethylbutanoic acid. These include moderate polarity, solubility in organic solvents like ethanol, and applications as intermediates in pharmaceuticals, agrochemicals, or fragrances . The compound’s molecular formula is inferred as C₁₃H₁₈O₃ (molecular weight: 222.28 g/mol), with the ester functional group contributing to hydrolytic stability under neutral conditions but susceptibility to acidic/basic hydrolysis.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-ethylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-4-10(5-2)13(14)16-12-9-7-6-8-11(12)15-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
XNXCUEPWEPCNAL-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1OC |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-ethylbutanoate typically involves the esterification reaction between 2-ethylbutyric acid and 2-methoxyphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Ethylbutyric acid and 2-methoxyphenol.
Reduction: 2-Ethylbutanol and 2-methoxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-methoxyphenyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, leading to the release of 2-ethylbutyric acid and 2-methoxyphenol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-methoxyphenyl 2-ethylbutanoate with key analogs:
Key Observations :
Pharmacological and Toxicological Profiles
- This compound: No direct toxicity data, but ester analogs like ethyl 2-methoxybenzoate are generally recognized as safe (GRAS) for food use .
- Contrast with NBOMe Series : NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group but are phenethylamines with potent serotonin receptor agonism and high toxicity . Structural differences (amide vs. ester linkage) drastically alter bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
